molecular formula C23H24FN3O2 B2530183 (6-Fluoro-4-((3-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1798017-15-8

(6-Fluoro-4-((3-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2530183
CAS RN: 1798017-15-8
M. Wt: 393.462
InChI Key: FGEYVZZIFRZNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluoro-4-((3-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, also known as JNJ-47965567, is a small molecule inhibitor of the protein kinase B-Raf. It has been shown to have potential in the treatment of cancer, specifically melanoma, which is known to have mutations in the B-Raf gene.

Scientific Research Applications

Anticancer Activity

A study focused on 2‐anilino‐3‐aroylquinolines, closely related to the compound , highlighted their potent cytotoxic activity against various human cancer cell lines. These compounds, due to their ability to inhibit tubulin polymerization, have shown remarkable antiproliferative activity, particularly against human lung cancer and prostate cancer cell lines. The study suggests that these compounds induce apoptosis by disrupting the cell cycle at the G2/M phase, confirmed through various assays and molecular docking studies that revealed efficient binding to β‐tubulin at the colchicine binding site (Srikanth et al., 2016).

Fluorescent Labeling Reagent

Another application is in biomedical analysis, where 6-Methoxy-4-quinolone (6-MOQ), a structurally similar compound, was identified as a novel fluorophore. It exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity remains stable across a wide pH range. This makes it a valuable tool for fluorescent labeling, demonstrated through its use as a reagent in the determination of carboxylic acids, showcasing its potential for sensitive and selective biochemical assays (Hirano et al., 2004).

Antibacterial Efficacy

The fluoroquinolones, a class to which the target compound is related, are extensively studied for their antibacterial properties. A review of structure-activity and structure-side-effect relationships elucidates the molecular features critical to enhancing antimicrobial efficacy while minimizing side effects. Such studies have contributed to the development of compounds with improved oral absorption, increased potency against Gram-positive bacteria, and reduced risk of adverse effects, highlighting the significance of fluoroquinolone derivatives in treating bacterial infections (Domagala, 1994).

properties

IUPAC Name

[6-fluoro-4-[(3-methoxyphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-29-18-7-5-6-16(12-18)14-26-22-19-13-17(24)8-9-21(19)25-15-20(22)23(28)27-10-3-2-4-11-27/h5-9,12-13,15H,2-4,10-11,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEYVZZIFRZNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-((3-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

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